Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is an organic compound with the molecular formula C14H19BrO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ketone group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms .
Comparison with Similar Compounds
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- can be compared with other similar compounds such as:
Ethanone, 1-(4-bromophenyl)-: Similar structure but lacks the 6-bromohexyl group, making it less versatile in nucleophilic substitution reactions.
Ethanone, 1-(4-ethoxyphenyl)-: Contains an ethoxy group instead of a 6-bromohexyl group, leading to different reactivity and applications.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a 6-bromohexyl group, resulting in different physical and chemical properties.
Properties
CAS No. |
138107-19-4 |
---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
1-[4-(6-bromohexoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO2/c1-12(16)13-6-8-14(9-7-13)17-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
ZLWGMOVFWZEGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.